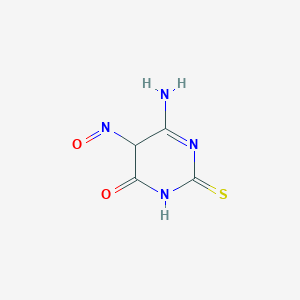

4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo-

CAS No.:

Cat. No.: VC16788460

Molecular Formula: C4H4N4O2S

Molecular Weight: 172.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4N4O2S |

|---|---|

| Molecular Weight | 172.17 g/mol |

| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-5H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1H,(H3,5,6,7,9,11) |

| Standard InChI Key | ROTCXRFUUCDRHE-UHFFFAOYSA-N |

| Canonical SMILES | C1(C(=NC(=S)NC1=O)N)N=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- is C₅H₆N₄O₂S, with a molecular weight of 186.20 g/mol. The IUPAC name reflects its substitution pattern: a nitroso group at position 5, a thioxo group at position 2, and an amino group at position 6 on the pyrimidinone ring. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₄O₂S |

| Molecular Weight | 186.20 g/mol |

| CAS Registry Number | 2209-72-5 |

| Solubility | Moderate in polar solvents |

The presence of both sulfur and nitrogen atoms in the ring enhances its ability to participate in hydrogen bonding and π-π interactions, critical for biological activity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step organic reactions starting from pyrimidine precursors. A common route includes:

-

Nitrosation: Introduction of the nitroso group via reaction with nitrous acid (HNO₂) under controlled pH conditions.

-

Thiolation: Replacement of an oxygen atom with sulfur using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent.

-

Amination: Introduction of the amino group through nucleophilic substitution or reduction of nitro intermediates.

Reaction conditions often require anhydrous solvents (e.g., ethanol or tetrahydrofuran) and catalysts such as palladium or nickel complexes to improve yields.

Industrial Manufacturing

Industrial production emphasizes scalability and cost-efficiency. Continuous flow reactors are employed to optimize heat transfer and reaction time, while green chemistry principles minimize waste. For example, using water as a solvent in certain steps reduces environmental impact.

Biological Activities and Mechanisms

Anticancer Properties

Studies on structurally related pyrimidinones reveal potent anticancer effects. For instance, derivatives with thioxo groups exhibit IC₅₀ values as low as 29.1 µM against breast cancer cell lines (MDA-MB-453). Mechanisms include:

-

Enzyme Inhibition: Binding to kinases (e.g., EGFR, VEGFR) involved in tumor proliferation.

-

DNA Intercalation: Disrupting DNA replication in cancer cells.

-

Oxidative Stress Induction: Elevating reactive oxygen species (ROS) to trigger apoptosis.

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) of 50–100 µM. The thioxo group enhances membrane permeability, facilitating interaction with bacterial enzymes like dihydrofolate reductase.

Enzyme Modulation

In lysosomal storage disorders (e.g., Pompe disease), pyrimidinone derivatives act as enzyme chaperones, aiding the folding and trafficking of mutant enzymes to lysosomes . Unlike iminosugar-based inhibitors, this compound’s nitroso group may stabilize enzyme conformations without competitive inhibition .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Nitroso vs. Methyl Groups: Nitroso substitution enhances electrophilicity, improving interactions with nucleophilic enzyme residues compared to methyl groups .

-

Thioxo vs. Oxo Groups: The thioxo moiety increases lipophilicity, enhancing cell membrane penetration but reducing aqueous solubility.

Pharmacokinetic Considerations

-

Metabolic Stability: The nitroso group is susceptible to reduction in vivo, potentially limiting bioavailability.

-

Toxicity Profile: Thiol-containing metabolites may induce oxidative stress in renal tissues, necessitating structural optimization.

Future Directions and Challenges

Therapeutic Development

-

Hybrid Molecules: Combining the pyrimidinone core with triazole or quinazolinone moieties to improve target selectivity.

-

Prodrug Strategies: Masking the nitroso group to enhance metabolic stability.

Industrial Applications

-

Materials Science: Exploiting its π-conjugated system for organic semiconductor applications.

-

Catalysis: Utilizing sulfur sites for metal coordination in heterogeneous catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume